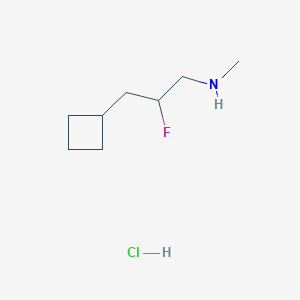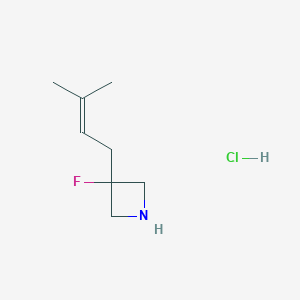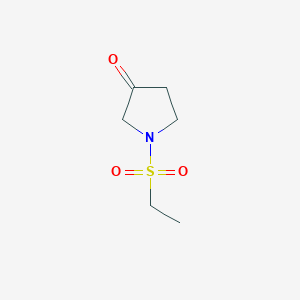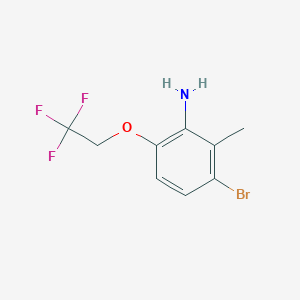
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3-ethyl-6-fluorophenyl-tetrahydropyrimidine-2,4-dione (EFPTPD), is an organic compound that has been studied for its potential uses in scientific research. It is a member of the pyrimidine family of compounds and has a variety of properties that make it an attractive option for scientists.
Scientific Research Applications
Antibacterial and Antifungal Applications
- Synthesis and evaluation of substituted thienopyrimidines, including compounds structurally related to tetrahydropyrimidine diones, demonstrated antibacterial activities. This highlights the potential of such compounds in developing new antibacterial agents (R. More et al., 2013).
Antitubercular Activity
- Dihydropyrimidines have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv, with some compounds showing significant potency. This suggests the application of tetrahydropyrimidine derivatives in treating tuberculosis (A. Trivedi et al., 2010).
Herbicidal Activities
- Certain pyrimidine dione compounds have been synthesized and shown to exhibit good herbicidal activities, indicating their potential use in agricultural applications (Yang Huazheng, 2013).
Anticancer Potential
- The Biginelli reaction has been utilized to synthesize dihydropyrimidinones/thiones with good potential for interacting with biological targets, including ecto-5’-nucleotidase, a consideration in anti-cancer drug designs. This underscores the relevance of tetrahydropyrimidine derivatives in cancer research (Itamar Gonçalves et al., 2018).
Nonlinear Optical Applications
- Theoretical investigations on specific tetrahydropyrimidine derivatives have suggested their suitability for nonlinear optical applications due to significant first hyperpolarizability, indicating potential in materials science (E. S. Al-Abdullah et al., 2014).
properties
IUPAC Name |
3-ethyl-6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMDTSPLLBIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)


